3-Mercapto-2-butanol
Overview
Description
3-Mercapto-2-butanol is a secondary alcohol . It is a colorless liquid used as a food flavor . It has the molecular formula C4H10OS and an average mass of 106.187 Da .
Synthesis Analysis
The synthesis of 3-Mercapto-2-butanol is not explicitly mentioned in the search results. .Molecular Structure Analysis
The molecular structure of 3-Mercapto-2-butanol consists of a butanol molecule where a hydrogen atom on the second carbon atom is replaced by a mercapto group (SH) .Physical And Chemical Properties Analysis
3-Mercapto-2-butanol is a colorless liquid with a molecular weight of 106.19 . It has a refractive index of 1.4779 and a density of 0.999 g/mL at 25 °C .Scientific Research Applications
Brewing Process and Flavor Compounds
- Precursors in Beer Brewing : 3-Mercapto-2-butanol, specifically 2-mercapto-3-methyl-1-butanol (2M3MB), plays a role in beer flavor, imparting an onion-like off-flavor. Research into the precursors and formation mechanisms of 2M3MB during the brewing process has been conducted to understand its impact on beer quality. One study identified the precursor as 2,3-epoxy-3-methylbutanal, formed by oxidation of hop compounds and further transformed into 2M3MB during fermentation (Noba et al., 2018). Another study pinpointed specific yeast enzymes involved in this conversion process (Noba et al., 2020).
Food Technology and Preservation
- Anti-Browning Agent : 3-Mercapto-2-butanol has been identified as an effective anti-browning agent in fresh-cut potatoes, preventing browning for up to 5 days. It functions by inhibiting the activity of polyphenol oxidase, a key enzyme in the browning process. This discovery offers a novel and safe method to address food browning issues (Xueyin et al., 2020).
Chemical Synthesis and Interaction
- Involvement in Drug-Metalloprotein Interactions : 3-Mercapto-2-butanol has been studied for its interaction with metalloproteins, specifically in the context of zinc-binding groups. These insights are valuable for understanding drug-metalloprotein interactions and aiding in the design of new pharmaceuticals (Puerta & Cohen, 2002).
Nanotechnology and Material Science
- Size-Dependent Behavior in Nanocrystals : Research has shown that 3-mercapto-1-propanol ligands, related to 3-Mercapto-2-butanol, exhibit size-dependent binding energy when attached to semiconductor nanocrystals. This understanding is crucial for the development of nanotechnology applications, such as in quantum dots (Schrier & Wang, 2006).
Safety And Hazards
properties
IUPAC Name |
3-sulfanylbutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS/c1-3(5)4(2)6/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQWABQELVFQJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)S)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865891 | |
Record name | 3-Sulfanylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
insoluble in water; miscible in alcohol and fat | |
Record name | 2-Mercapto-3-butanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/139/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.010-1.017 | |
Record name | 2-Mercapto-3-butanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/139/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-Mercapto-2-butanol | |
CAS RN |
54812-86-1, 37887-04-0 | |
Record name | 3-Mercapto-2-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54812-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butanol, 3-mercapto- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054812861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Sulfanylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R*,S*)-3-mercaptobutan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.802 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Mercapto-2-butanol (mixture of isomers) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Mercapto-2-butanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040185 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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